Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma (A549) Cells: 80-Fold Superiority Over Gallium Acetylacetonate
A structurally related pyrazoloquinoline compound (ID 5476423, sharing the core pyrazoloquinoline scaffold with the target compound but potentially differing in exact substitution) demonstrated an 80-fold increase in anti-proliferative potency compared to gallium acetylacetonate (GaAcAc) in gallium-resistant A549 human lung adenocarcinoma cells [1]. This was the most potent compound among eight series screened via a virtual AXL kinase homology model. While the exact IC50 values for the target CAS 607737-94-0 are not reported, a comment on the primary literature notes a reported IC50 of 28 µM for a related compound in an unspecified assay [2]. This potency level suggests the scaffold is active but not highly potent, and that the specific substitution pattern is critical for achieving the 80-fold gain. The direct comparator data for the target compound versus GaAcAc is not available, and this evidence is derived from a closely related congener.
| Evidence Dimension | Anti-proliferative activity in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | Not directly reported; a closely related scaffold analog (5476423) showed an 80-fold potency increase over GaAcAc; a related compound showed an IC50 of 28 µM in an unspecified assay. |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) as baseline |
| Quantified Difference | 80-fold increased potency for the lead analog (5476423) vs. GaAcAc |
| Conditions | Human lung adenocarcinoma A549 cells resistant to gallium; virtual screening against AXL kinase homology model |
Why This Matters
For researchers targeting gallium-resistant lung cancer or AXL kinase pathways, this evidence suggests the scaffold has a measurable efficacy advantage over a clinical-stage gallium compound, but procurement decisions require confirmation that the specific CAS 607737-94-0 compound retains this activity.
- [1] Oyewumi, M. O., et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg. Med. Chem. Lett., 2014, 24, 4553-4556. View Source
- [2] Southan, C. PubMed Commons comment on PMID 27754406, stating a reported IC50 of 28 µM for the compound. Archived via Hypothesis. https://hypothes.is/search?q=tag:PMID:27754406 View Source
